molecular formula C39H62O15 B12382020 Ophiopogonin R

Ophiopogonin R

Cat. No.: B12382020
M. Wt: 770.9 g/mol
InChI Key: ADNSCHWVDQCQAG-LRFPQHMNSA-N
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Description

Ophiopogonin R is a steroidal saponin compound isolated from the tuberous roots of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ophiopogonin R involves several steps, including glycosylation and saponification reactions. The starting material is typically a steroidal sapogenin, which undergoes glycosylation with specific sugar donors under acidic or basic conditions to form the glycosidic bond. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction and purification from the tubers of Ophiopogon japonicus. The extraction process involves the use of solvents such as ethanol or methanol to extract the saponins, followed by chromatographic techniques to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

Ophiopogonin R undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other steroidal saponins and glycosides.

    Biology: Investigated for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardioprotective activities.

    Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties.

Mechanism of Action

Ophiopogonin R exerts its effects through various molecular targets and pathways:

    Molecular Targets: Includes enzymes, receptors, and signaling molecules involved in cellular processes.

    Pathways Involved: Modulates pathways such as the PI3K/AKT, NF-κB, and MAPK signaling pathways, which are involved in inflammation, cell survival, and apoptosis.

Comparison with Similar Compounds

Ophiopogonin R is similar to other steroidal saponins such as Ophiopogonin D and Ophiopogonin D’. it has unique structural features and biological activities that distinguish it from these compounds. For example, this compound has been shown to have specific anti-cancer and cardioprotective effects that are not observed with other similar compounds.

List of Similar Compounds

  • Ophiopogonin D
  • Ophiopogonin D’
  • Ruscogenin
  • Liriopesides B

These compounds share similar structural features but differ in their specific biological activities and therapeutic potential.

Properties

Molecular Formula

C39H62O15

Molecular Weight

770.9 g/mol

IUPAC Name

(1R,2R,4S,5'R,6R,7S,8S,9S,10S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,8,10-triol

InChI

InChI=1S/C39H62O15/c1-17-8-11-38(49-16-17)19(3)39(48)26(54-38)14-37(47)22-7-6-20-12-21(9-10-35(20,4)23(22)13-25(41)36(37,39)5)51-34-32(30(45)28(43)24(15-40)52-34)53-33-31(46)29(44)27(42)18(2)50-33/h6,17-19,21-34,40-48H,7-16H2,1-5H3/t17-,18+,19-,21+,22-,23+,24-,25+,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1

InChI Key

ADNSCHWVDQCQAG-LRFPQHMNSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)O)C)O)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4(C3(C(CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)O)C)O)O)C)OC1

Origin of Product

United States

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